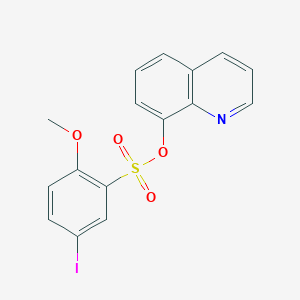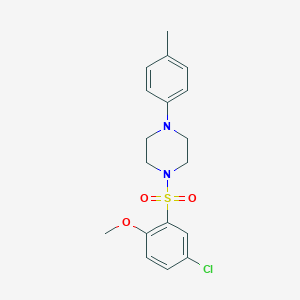
1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a 5-chloro-2-methoxyphenylsulfonyl group and a 4-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 5-Chloro-2-methoxyphenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 4-Methylphenyl Group: The final step is the alkylation of the piperazine ring with 4-methylbenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The sulfonyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can also interact with neurotransmitter receptors, affecting their function.
類似化合物との比較
Similar Compounds
- 1-[(5-Chloro-2-methylphenyl)sulfonyl]piperazine
- 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-phenylpiperazine
- 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-chlorophenyl)piperazine
Uniqueness
1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE is unique due to the presence of both the 5-chloro-2-methoxyphenylsulfonyl and 4-methylphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C18H21ClN2O3S |
|---|---|
分子量 |
380.9g/mol |
IUPAC名 |
1-(5-chloro-2-methoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine |
InChI |
InChI=1S/C18H21ClN2O3S/c1-14-3-6-16(7-4-14)20-9-11-21(12-10-20)25(22,23)18-13-15(19)5-8-17(18)24-2/h3-8,13H,9-12H2,1-2H3 |
InChIキー |
UFRALRAUEINMEL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
正規SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-2-{[4-(4-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B346277.png)
![1-(2-Fluorophenyl)-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine](/img/structure/B346278.png)
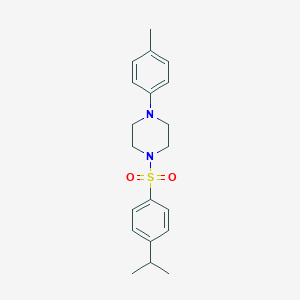
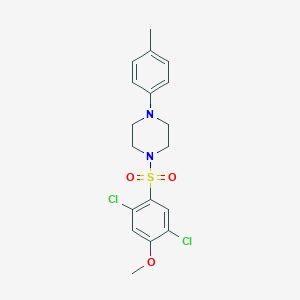
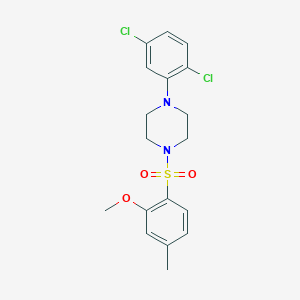
![1-[(2,4-Dimethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B346284.png)
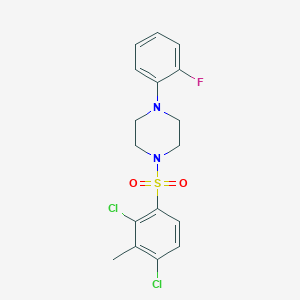
![N-(4-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B346286.png)
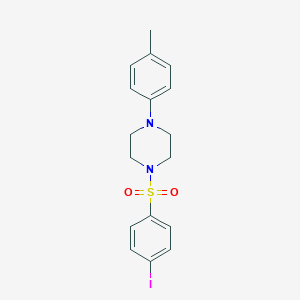
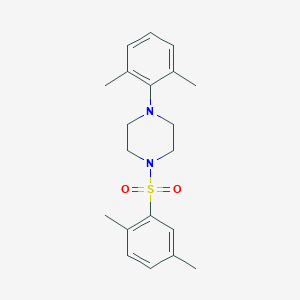
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B346295.png)
![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B346296.png)
